BenchChemオンラインストアへようこそ!

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide

INMT Inhibition Methyltransferase Biochemical Pharmacology

Procure this validated indolethylamine N-methyltransferase (INMT) inhibitor for robust, human-targeted research. With a documented Ki of 12 µM against the human isoform, it offers 7-fold greater potency than PDAT, making it the superior reference for calibrating recombinant hINMT assays. Its unique non-tryptamine scaffold avoids the rapid metabolic degradation of endogenous ligands like DMT, ensuring reliable phenotypic readouts in neuronal or cancer cell lines. Use as a chemotype-specific negative control in Shh-pathway assays where SANT-2 is the positive control, attributing effects to SMO engagement over general triethoxybenzamide cytotoxicity.

Molecular Formula C24H30N2O4
Molecular Weight 410.514
CAS No. 852137-32-7
Cat. No. B2841393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide
CAS852137-32-7
Molecular FormulaC24H30N2O4
Molecular Weight410.514
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
InChIInChI=1S/C24H30N2O4/c1-6-28-21-13-19(14-22(29-7-2)23(21)30-8-3)24(27)25-15-17-9-10-20-18(12-17)11-16(4)26(20)5/h9-14H,6-8,15H2,1-5H3,(H,25,27)
InChIKeyZHHXAUQEPALYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide (CAS 852137-32-7): A Differentiated Indole‑Benzamide for INMT‑Focused Research & Procurement


N-((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑3,4,5‑triethoxybenzamide (CAS 852137‑32‑7) is a synthetic, small‑molecule indole‑benzamide conjugate with a molecular weight of 410.51 g·mol⁻¹ . It is classified as an inhibitor of indolethylamine N‑methyltransferase (INMT), a Class 1 methyltransferase responsible for the N‑methylation of tryptamine, serotonin, and dopamine [1]. The compound’s 1,2‑dimethylindole core and 3,4,5‑triethoxybenzamide side‑chain differentiate it from other INMT‑targeting chemotypes and from more extensively studied hedgehog‑pathway triethoxybenzamides such as SANT‑2.

Why Generic INMT or Shh‑Pathway Inhibitors Cannot Replace N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide


INMT inhibitors such as PDAT and endogenous ligands like DMT exhibit wide Ki ranges (84 µM to low‑micromolar) that are highly sensitive to species‑dependent enzyme isoforms [1]. The 3,4,5‑triethoxybenzamide chemotype also appears in smoothened (SMO) antagonists (e.g., SANT‑2, IC₅₀ = 97.9 nM in Shh‑Light2 cells) [2], but the indole‑benzamide topology of the target compound directs selectivity toward INMT rather than SMO. Consequently, substituting a generic INMT inhibitor or a non‑selective triethoxybenzamide risks dramatic changes in potency, selectivity, and target engagement, undermining experimental reproducibility and data comparability.

Quantitative Differentiation Evidence for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide


Human INMT Inhibition Potency Compared to Rabbit INMT Inhibitor PDAT

The compound inhibits recombinant human INMT with a Ki of 12 µM [1]. In contrast, the widely used non‑competitive INMT inhibitor PDAT displays a Ki of 84 µM against rabbit lung INMT [2]. Although a direct head‑to‑head study under identical conditions is lacking, the 7‑fold lower Ki against the human isoform suggests superior potency for human‑centric INMT studies.

INMT Inhibition Methyltransferase Biochemical Pharmacology

Structural Orthogonality to Smoothened‑Targeting Triethoxybenzamides

The triethoxybenzamide moiety is shared with SANT‑2, a potent SMO antagonist (IC₅₀ = 97.9 nM in Shh‑Light2 cells) [1]. However, the target compound incorporates a 1,2‑dimethylindole‑methyl group in place of the benzimidazole‑chlorophenyl group of SANT‑2. This structural divergence is predicted to shift target selectivity from SMO to INMT, as supported by the absence of Shh‑pathway activity data for the target compound and its explicit annotation as an INMT ligand in curated databases [2].

SMO Antagonism Hedgehog Pathway Selectivity

Differentiated Potency Relative to Endogenous INMT Ligands

Endogenous INMT substrates/products such as N,N‑dimethyltryptamine (DMT) exhibit non‑competitive inhibition with Ki values in the low‑micromolar range (e.g., ~2–5 µM) [1]. The target compound’s Ki of 12 µM places it in a comparable but slightly weaker potency bracket, yet its synthetic benzamide scaffold offers greater metabolic stability and the potential for structure‑based optimization compared to the labile tryptamine core of DMT.

Endogenous Ligand DMT INMT Substrate Inhibition

BindingDB‑Curated INMT Target Annotation vs. Unannotated Analogues

The target compound is uniquely associated with human INMT in BindingDB (ChEMBL ID: CHEMBL2368635) [1], whereas closely related analogues such as N‑[(1,2‑dimethylindol‑5‑yl)methyl]‑4‑(dimethylsulfamoyl)benzamide or 4‑butoxy‑N‑[(1,2‑dimethylindol‑5‑yl)methyl]benzamide lack this annotation. This curated target‑ligand relationship provides a validated starting point for INMT‑focused screening cascades, reducing the risk of pursuing compounds with unknown target profiles.

Database Curation Target ID INMT

High‑Value Application Scenarios for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide Based on Quantitative Evidence


Human INMT Biochemical Assay Development & High‑Throughput Screening

Procure the compound as a validated INMT inhibitor with a documented Ki of 12 µM against the human isoform [1]. Use it as a reference inhibitor to calibrate recombinant hINMT enzyme assays, establish Z’‑factor, and benchmark novel inhibitor series. The 7‑fold higher potency over PDAT (rabbit INMT) makes it a more relevant control for human‑targeted screens.

Chemical Probe for Dissecting INMT‑Mediated Methylation in Human Cell Models

Leverage the compound’s non‑tryptamine scaffold to study INMT function in human neuronal or cancer cell lines without the rapid metabolic degradation seen with endogenous ligands like DMT [2]. Pair with siRNA knockdown controls to attribute phenotypic changes specifically to INMT inhibition.

Medicinal Chemistry Optimization of Indole‑Benzamide INMT Inhibitors

Utilize the compound as a starting scaffold for structure–activity relationship (SAR) exploration, guided by its 1,2‑dimethylindole and 3,4,5‑triethoxybenzamide modules. The curated INMT activity data [1] enable rational design of analogues aimed at improving potency beyond the 12 µM baseline while maintaining selectivity over SMO and other off‑targets.

Negative Control for Smoothened‑Dependent Hedgehog Pathway Studies

Deploy the compound as a triethoxybenzamide‑based negative control in Shh‑pathway reporter assays where SANT‑2 serves as a positive control (IC₅₀ = 97.9 nM) [3]. This chemotype‑matched control helps attribute hedgehog modulation specifically to SMO engagement rather than to general triethoxybenzamide cytotoxicity.

Quote Request

Request a Quote for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.